

Comprehensive Spectroscopic Profiling of Propanamide, N-9H-fluoren-2-yl-

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Compound of Interest

Compound Name: Propanamide, N-9H-fluoren-2-yl-

CAS No.: 60550-78-9

Cat. No.: B13951340

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A Technical Guide to NMR, IR, and MS Data Elucidation for Structural Validation

Executive Summary

Propanamide, N-9H-fluoren-2-yl- (CAS: 60550-78-9), also known as N-(2-fluorenyl)propanamide, is a highly conjugated, rigid molecular scaffold frequently utilized in the development of luminescent materials, two-photon absorbing dyes, and targeted pharmacophores [1]. Accurate structural elucidation of this compound is critical for downstream applications. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, IR, and MS) of this molecule, detailing the causality behind experimental choices and providing self-validating analytical workflows.

Chemical Context & Structural Causality

The molecular architecture of N-(9H-fluoren-2-yl)propanamide (C₁₆H₁₅NO) consists of two distinct domains:

- The 9H-Fluorene Core: A rigid, planar biphenyl system fused by a central methylene bridge (C-9). This extended π -conjugation system heavily influences the electronic environment,

causing significant deshielding of the aromatic protons in Nuclear Magnetic Resonance (NMR) spectroscopy.

- The Propanamide Side Chain: A flexible, electron-donating group attached at the C-2 position. The amide linkage (-NH-CO-) introduces strong intermolecular hydrogen bonding capabilities, which dictates the solvent choices for NMR and the vibrational stretching frequencies observed in Infrared (IR) spectroscopy.

Understanding the interplay between the rigid core and the flexible side chain is essential for interpreting the spectroscopic data accurately [2].

Analytical Workflows: Self-Validating Protocols

To ensure absolute scientific integrity, the following step-by-step methodologies incorporate internal validation checkpoints.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Step 1: Sample Preparation. Weigh 15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6).
 - Causality: DMSO- d6 is selected over CDCl3 because its high dielectric constant disrupts the strong intermolecular hydrogen bonds of the amide group, ensuring complete dissolution of the rigid fluorene scaffold. Furthermore, it prevents rapid proton exchange, allowing the critical amide N-H proton to be distinctly observed.
- Step 2: Standardization (Validation Check). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
 - Validation: The instrument's automated lock-and-shim sequence must register the TMS peak at exactly δ 0.00 ppm. Any deviation triggers an automated phase and baseline correction protocol to validate the chemical shift axis.
- Step 3: Acquisition. Acquire ^1H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and ^{13}C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.

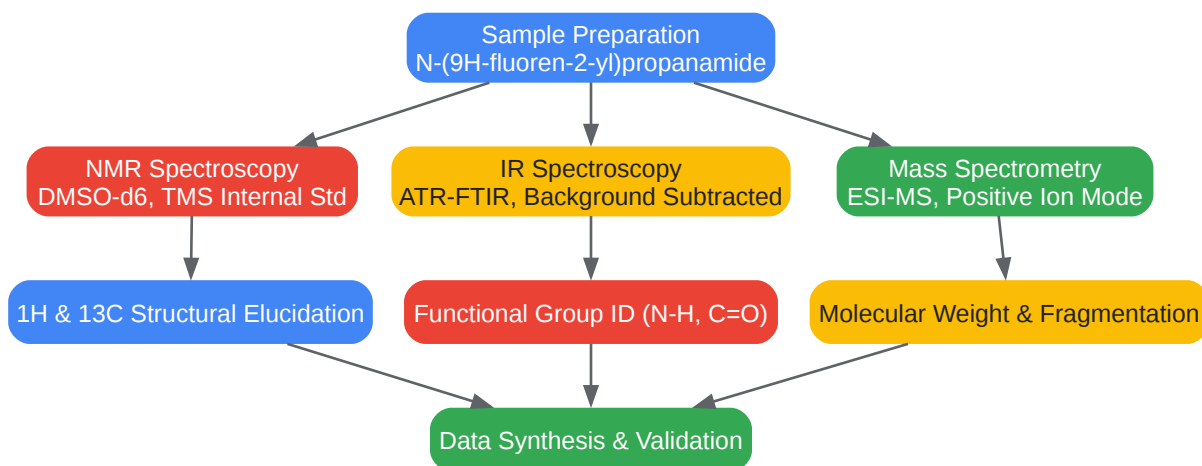
Protocol 2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

- Step 1: Background Calibration (Validation Check). Perform a background scan (32 scans, 4 cm^{-1} resolution) on the empty diamond ATR crystal.
 - Validation: The background spectrum must show >95% transmittance above 2000 cm^{-1} and zero residual organic peaks, ensuring a self-validated zero-baseline prior to sample introduction.
- Step 2: Sample Application. Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil.
 - Causality: ATR is chosen over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed water would obscure the critical N-H stretching region (~3300 cm^{-1}). ATR preserves the native polymorphic state of the amide without moisture interference.
- Step 3: Acquisition. Record the spectrum from 4000 to 400 cm^{-1} (32 scans).

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Step 1: Instrument Calibration (Validation Check). Infuse a standard tuning mix (m/z 118 to 2721) to calibrate the mass axis.
 - Validation: Mass accuracy must be verified to within ± 5 ppm for the reference ions before proceeding.
- Step 2: Sample Preparation. Dilute the compound to 1 $\mu\text{g/mL}$ in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
 - Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated $[\text{M}+\text{H}]^+$ species. This is critical for maximizing the ionization efficiency of the weakly basic amide nitrogen.

- Step 3: Acquisition. Inject 5 μ L into the ESI source. Apply a capillary voltage of 3.5 kV and a fragmentor voltage of 100 V in positive ion mode.



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Fig 1: Multi-modal spectroscopic workflow ensuring self-validating structural confirmation.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is anchored by the highly diagnostic C-9 methylene protons of the fluorene ring. Because these protons are isolated from spin-spin coupling but sit within the deshielding cone of two adjacent aromatic rings, they appear as a sharp singlet at δ 3.88 ppm [3]. The propanamide ethyl group exhibits classic first-order $n+1$ splitting.

Table 1: ^1H and ^{13}C NMR Assignments (DMSO- d_6 , 400/100 MHz)

Position / Group	¹ H Chemical Shift (ppm)	Multiplicity & Integration	¹³ C Chemical Shift (ppm)	Assignment Causality
-CH ₃ (Ethyl)	1.12	Triplet (t), 3H, J = 7.5 Hz	9.5	Shielded aliphatic methyl; split by adjacent -CH ₂ -.
-CH ₂ • (Ethyl)	2.35	Quartet (q), 2H, J = 7.5 Hz	29.5	Deshielded by adjacent carbonyl; split by -CH ₃ .
C-9 (Fluorene)	3.88	Singlet (s), 2H	36.5	Deshielded by biphenyl core; isolated from coupling.
Aromatic (C-1 to C-8)	7.20 - 7.90	Multiplet (m), 7H	116.0 - 144.0	Extended π - conjugation; C-2 is shifted to ~138 ppm.
N-H (Amide)	9.95	Broad Singlet (br s), 1H	N/A	Highly deshielded by C=O and H-bonding; broad due to quadrupolar relaxation of ¹⁴ N.
C=O (Carbonyl)	N/A	N/A	172.0	Highly deshielded sp ² carbon of the amide bond.

Infrared Spectroscopy (IR)

The IR spectrum validates the functional groups identified in the NMR data. The presence of the secondary amide is confirmed by the distinct "Amide I" and "Amide II" bands.

Table 2: Key Vibrational Bands (ATR-FTIR)

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibrational Mode
3280	Medium, Broad	Secondary Amide	N-H stretching (lowered due to H-bonding)
3050	Weak	Aromatic Ring	C-H stretching (sp^2 hybridized)
2970, 2930	Weak	Aliphatic Chain	C-H stretching (sp^3 hybridized)
1660	Strong	Amide I	C=O stretching (conjugated/H-bonded)
1540	Strong	Amide II	N-H bending + C-N stretching coupled
1450, 1420	Medium	Fluorene Core	Aromatic C=C ring stretching

Mass Spectrometry (MS)

In positive ESI-MS, the molecule readily accepts a proton at the amide oxygen/nitrogen, yielding a robust $[\text{M}+\text{H}]^+$ precursor ion at m/z 238.12.

Table 3: ESI-MS Fragmentation Peaks (Positive Ion Mode)

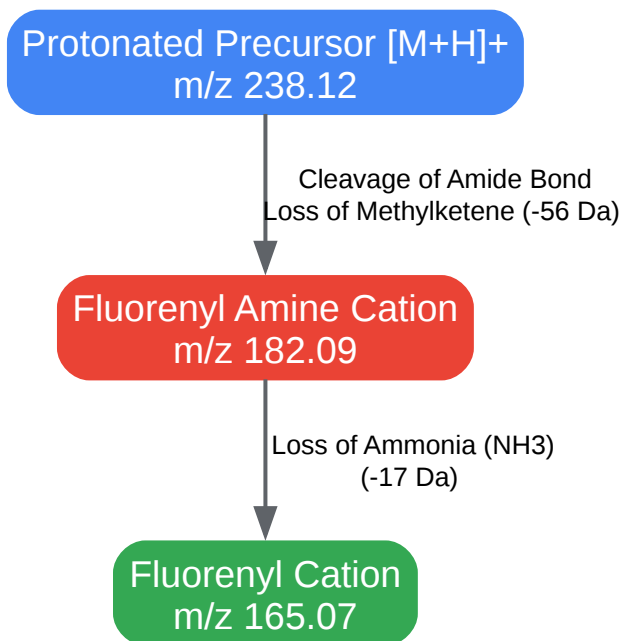
m/z Value	Ion Type	Formula	Relative Abundance
260.10	[M+Na] ⁺	C ₁₆ H ₁₅ NONa ⁺	Minor
238.12	[M+H] ⁺	C ₁₆ H ₁₆ NO ⁺	Base Peak (100%)
182.09	Fragment	C ₁₃ H ₁₂ N ⁺	High
165.07	Fragment	C ₁₃ H ₉ ⁺	Medium

Fragmentation & Mechanistic Pathways

The true power of structural validation lies in understanding how the molecule breaks apart under Collision-Induced Dissociation (CID).

When the [M+H]⁺ precursor ion (m/z 238.12) is subjected to CID, the weakest point in the molecule—the amide bond—cleaves. Mechanistically, this occurs via a multi-centered rearrangement where the propanoyl group is expelled as neutral methylketene (C₃H₄O, 56 Da). This neutral loss leaves behind the fluorenyl amine cation (m/z 182.09).

Subsequently, the fluorenyl amine cation undergoes the loss of a neutral ammonia molecule (NH₃, 17 Da). This secondary fragmentation is thermodynamically driven by the formation of the highly stable, fully conjugated fluorenyl cation (m/z 165.07) [4].



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Fig 2: Primary ESI-MS/MS fragmentation pathway of protonated N-(9H-fluoren-2-yl)propanamide.

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